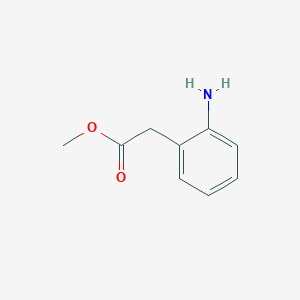

Methyl 2-(2-aminophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-aminophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQBYHGDMBHIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420881 | |

| Record name | Methyl 2-(2-aminophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35613-44-6 | |

| Record name | Methyl 2-aminobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35613-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(2-aminophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-(2-aminophenyl)acetate CAS number and properties

An In-depth Technical Guide to Methyl 2-(2-aminophenyl)acetate

This guide provides a comprehensive overview of this compound, a significant chemical intermediate in organic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Core Properties

This compound is a versatile organic compound utilized in the synthesis of various complex molecules.[1] Its structure, featuring an aromatic amine and a methyl ester, makes it a valuable building block in the pharmaceutical industry.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 35613-44-6 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO₂ | [2][3] |

| Molecular Weight | 165.19 g/mol | [2][3] |

| Appearance | Light yellow oil or Liquid/Solid | [1][4][5] |

| Boiling Point | 338.1 °C at 760 mmHg | [2] |

| Density | 1.21 g/cm³ | [2] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [4][5][6] |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl (2-Amino-Phenyl)-Acetate; Benzeneacetic Acid, 2-Amino-, Methyl Ester | [2] |

| ¹H NMR (400MHz, DMSO-d6) | δ: 6.94 (m, 2H), 6.64 (d, 1H, J=8.0Hz), 6.51 (m, 1H), 4.88 (s, 2H), 3.59 (s, 3H), 3.52 (s, 2H) | [1] |

| Mass Spec (ES) | m/z: 166 [M + H]⁺ | [1] |

Synthesis Protocol

This compound is commonly synthesized via the reduction of its nitro precursor, methyl (2-nitrophenyl)acetate.

Experimental Methodology: Catalytic Hydrogenation

This protocol details the synthesis of methyl (2-aminophenyl)acetate from methyl (2-nitrophenyl)acetate through catalytic hydrogenation.[1][7]

Materials:

-

Methyl (2-nitrophenyl)acetate (1-2) (9.75 g, 50 mmol)

-

10% Palladium on activated carbon (Pd/C) catalyst (dry, 530 mg, 5 mmol)

-

Methanol (100 mL)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A mixture of methyl (2-nitrophenyl)acetate (9.75 g, 50 mmol) and 10% palladium on carbon catalyst (530 mg) is prepared in methanol (100 mL) in a suitable reaction vessel.[1]

-

The vessel is subjected to a hydrogen atmosphere.[1]

-

The reaction mixture is stirred at room temperature overnight.[1]

-

Upon completion of the reaction (monitored by an appropriate method such as TLC), the mixture is filtered to remove the palladium-carbon catalyst.[1]

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the product.[1]

-

The final product is obtained as a light yellow oil (8.02 g, 97% yield).[1]

Caption: Synthesis workflow for this compound.

Applications and Biological Activity

This compound serves as a key intermediate for synthesizing a range of organic molecules.[1] Its reported biological activities suggest potential applications in drug discovery.

Role in Organic Synthesis

The presence of a primary amine and an ester group allows for various chemical transformations, making it a valuable precursor for heterocyclic compounds and other complex structures. It is widely used in the field of organic synthesis because the molecule contains an amino group, a carboxyl group, and an aromatic benzene ring.

Caption: Role of this compound as an intermediate.

Biological Profile

Studies have indicated that this compound possesses notable biological properties. It is described as a synthetic compound that can be activated by cyanide at nanomolar concentrations, acting as a potent cytotoxic agent.[3] This activity suggests potential antiviral and antitumor properties, highlighting its relevance in therapeutic research.[3] However, specific signaling pathways or detailed mechanisms of action are not extensively documented in the available literature.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2][4] |

| Signal Word | Warning | [2][4][5] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][4][5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][4][5] |

References

- 1. METHYL (2-AMINO-PHENYL)-ACETATE | 35613-44-6 [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | 35613-44-6 | FM140568 [biosynth.com]

- 4. This compound | 35613-44-6 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 35613-44-6|this compound|BLD Pharm [bldpharm.com]

- 7. 35613-44-6 | this compound | Aryls | Ambeed.com [ambeed.com]

Spectroscopic Analysis of Methyl 2-(2-aminophenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 2-(2-aminophenyl)acetate (CAS: 35613-44-6, Molecular Formula: C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol ). Due to the limited availability of published experimental spectra for this specific compound in public databases, this document focuses on predicted spectroscopic characteristics based on its chemical structure. It also includes generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are fundamental techniques in the structural elucidation of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of organic spectroscopy and analysis of the compound's functional groups and atomic arrangement.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 3.6 - 3.8 | Singlet | 3H | O-CH ₃ (Methyl ester) |

| ~ 3.5 - 3.7 | Singlet | 2H | Ar-CH ₂ (Methylene) |

| ~ 3.5 - 4.5 | Broad Singlet | 2H | NH ₂ (Amino) |

| ~ 6.6 - 7.2 | Multiplet | 4H | Ar-H (Aromatic) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 172 | Quaternary | C =O (Ester carbonyl) |

| ~ 145 | Quaternary | Ar-C -NH₂ |

| ~ 130 | Tertiary | Ar-C H |

| ~ 128 | Tertiary | Ar-C H |

| ~ 118 | Tertiary | Ar-C H |

| ~ 116 | Tertiary | Ar-C H |

| ~ 115 | Quaternary | Ar-C -CH₂ |

| ~ 52 | Primary | O-C H₃ (Methyl ester) |

| ~ 40 | Primary | Ar-C H₂ (Methylene) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3450 - 3250 | Medium-Strong, Doublet | N-H Stretch (Primary amine) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 3000 - 2850 | Medium | C-H Stretch (Aliphatic) |

| 1750 - 1735 | Strong | C=O Stretch (Ester) |

| 1620 - 1580 | Medium-Strong | N-H Bend (Primary amine) |

| 1600 - 1450 | Medium-Strong | C=C Stretch (Aromatic ring) |

| 1250 - 1000 | Strong | C-O Stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 165 | [M]⁺˙ (Molecular ion) |

| 106 | [M - COOCH₃]⁺ (Loss of carbomethoxy group) |

| 77 | [C₆H₅]⁺ (Phenyl fragment) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound. Instrument-specific parameters and sample preparation details may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆). The choice of solvent depends on the solubility of the compound and should not have signals that overlap with key analyte signals.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shift scale (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically used initially and can be adjusted to improve signal-to-noise ratio or resolution.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[1]

-

Film Deposition: Apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1] Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[1] The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized by heating in a vacuum. For less volatile compounds, techniques like electrospray ionization (ESI) can be used where the sample is dissolved in a suitable solvent.[2]

-

Ionization: The gaseous molecules are then ionized. A common method is Electron Impact (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion (M⁺˙).[2]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[2]

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic methods described.

Caption: Workflow for Spectroscopic Analysis in Structural Elucidation.

References

An In-depth Technical Guide on the Physical Properties of Methyl 2-(2-aminophenyl)acetate

This technical guide provides a detailed overview of the key physical properties of Methyl 2-(2-aminophenyl)acetate, with a specific focus on its melting point and solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines available data and presents standardized experimental protocols for the determination of these properties.

Physicochemical Data

The following tables summarize the known physical properties of this compound.

Table 1: Melting Point of this compound

| Property | Value |

| Melting Point | 140-141 °C[1] |

Table 2: Solubility of this compound

| Solvent | Solubility |

| Water | Data not publicly available |

| Ethanol | Data not publicly available |

| Methanol | Data not publicly available |

| Acetone | Data not publicly available |

| Dimethyl Sulfoxide (DMSO) | Data not publicly available |

| Dichloromethane (DCM) | Data not publicly available |

Note: While specific quantitative solubility data for this compound is not readily found in public literature, the experimental protocol provided in the subsequent section describes a standard method for its determination.

Experimental Protocols

Detailed methodologies for determining the melting point and solubility are crucial for ensuring data accuracy and reproducibility. The following sections describe standard laboratory procedures.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range.[2][3] The capillary method is a common and reliable technique for this measurement.[4]

Objective: To accurately determine the melting point range of this compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[4]

-

Thermometer or digital temperature probe

-

Mortar and pestle

-

Spatula

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Place a small amount of dry this compound powder on a clean, dry surface. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.[5]

-

Press the open end of a capillary tube into the powder until a small amount of the sample is packed into the tube.[2]

-

Tap the sealed end of the capillary tube gently on a hard surface to compact the powder at the bottom. The packed sample height should be approximately 1-3 mm.[2][3]

-

-

Apparatus Setup (Mel-Temp):

-

Insert the capillary tube, sealed end down, into the sample holder of the melting point apparatus.[5]

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

Rapid Determination (Optional): First, perform a rapid heating run (e.g., 10-20 °C per minute) to find an approximate melting range. This helps in narrowing down the temperature for the precise measurement.[5]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary tube with the sample.

-

Set the apparatus to heat slowly, at a rate of approximately 1-2 °C per minute, as it approaches the expected melting point.[5]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts completely (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure consistency.

-

Solubility is a measure of the maximum amount of a substance that can dissolve in a specified amount of solvent at a given temperature to form a saturated solution. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[6][7]

Objective: To determine the solubility of this compound in various solvents.

Apparatus and Materials:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Solvents (e.g., water, ethanol, DMSO)

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.[6]

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The solid and liquid phases should be in constant contact.[7]

-

-

Sample Separation:

-

After equilibration, remove the vials and let them stand to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed.[7]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining microscopic particles.[7]

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.[7]

-

Determine the concentration of this compound in the diluted sample using a validated HPLC-UV method. A calibration curve prepared with standards of known concentrations must be used for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature, typically expressed in mg/mL or µg/mL.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Solubility Determination.

References

- 1. 35613-44-6 | this compound | Aryls | Ambeed.com [ambeed.com]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. davjalandhar.com [davjalandhar.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl 2-(2-aminophenyl)acetate: Discovery and History

Abstract

This compound is a versatile chemical intermediate with applications in organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and detailed experimental protocols. Key synthesis pathways are illustrated, and quantitative data are summarized for comparative analysis. Spectroscopic data for the characterization of this compound are also presented.

Introduction

This compound, also known as methyl o-aminophenylacetate, is an aromatic amino ester. Its structure, featuring both an amino group and an ester functional group on a benzene ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and more complex molecules. While not a widely known compound in itself, its utility as a building block has been recognized in various fields of chemical research.

Chemical Properties

| Property | Value |

| CAS Number | 35613-44-6[1] |

| Molecular Formula | C₉H₁₁NO₂[1] |

| Molecular Weight | 165.19 g/mol [1] |

| Appearance | Liquid or solid |

| Boiling Point | 338.1 °C at 760 mmHg[2] |

| Density | 1.21 g/cm³[2] |

| SMILES | COC(=O)CC1=CC=CC=C1N[1] |

| InChI Key | BWQBYHGDMBHIIQ-UHFFFAOYSA-N |

Discovery and Historical Context

The precise date and discoverer of this compound are not prominently documented in readily available historical records. Its emergence is likely intertwined with the broader development of synthetic organic chemistry in the late 19th and early 20th centuries, a period marked by extensive exploration of aromatic compounds and their derivatives. The synthesis of related compounds, such as phenylacetic acid and its amino-substituted analogs, was established during this era. The methods for esterification and reduction of nitro groups were also well-understood, suggesting that the synthesis of this compound would have been a logical extension of existing chemical knowledge.

Early research into indigo dyes and related compounds may have also led to the synthesis of ortho-substituted aminophenyl derivatives. However, specific documentation detailing the first synthesis of this compound remains elusive in the conducted research.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound. The most common and well-documented methods involve the reduction of the corresponding nitro compound or the esterification of 2-aminophenylacetic acid.

Reduction of Methyl 2-(2-nitrophenyl)acetate

This is arguably the most prevalent and efficient method for the synthesis of this compound. The reaction involves the catalytic hydrogenation of Methyl 2-(2-nitrophenyl)acetate.

Experimental Protocol

Reaction:

Materials:

-

Methyl 2-(2-nitrophenyl)acetate

-

10% Palladium on activated carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

Procedure:

-

A mixture of Methyl 2-(2-nitrophenyl)acetate (e.g., 9.75 g, 50 mmol) and 10% palladium on activated carbon catalyst (e.g., 530 mg, 5 mol%) in methanol (e.g., 100 mL) is prepared in a suitable reaction vessel.

-

The vessel is purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere at room temperature.

-

The reaction is monitored until completion (e.g., overnight).

-

Upon completion, the reaction mixture is filtered to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~97% |

Esterification of 2-Aminophenylacetic Acid

Another viable synthetic route is the direct esterification of 2-aminophenylacetic acid. This method typically employs an acid catalyst in the presence of methanol.

Experimental Protocol

Reaction:

Materials:

-

2-Aminophenylacetic acid

-

Methanol

-

Strong acid catalyst (e.g., sulfuric acid or thionyl chloride)

Procedure:

-

2-Aminophenylacetic acid is dissolved or suspended in an excess of methanol.

-

A catalytic amount of a strong acid is added to the mixture.

-

The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC).

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated to give the crude product.

-

Purification can be achieved by column chromatography or distillation under reduced pressure.

Quantitative Data: Detailed quantitative data for this specific reaction is not readily available in the searched literature. Yields for esterification reactions can vary widely depending on the specific conditions and catalyst used.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a dedicated, comprehensive set of spectra for this specific compound is not widely published, the expected spectral features can be inferred from the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, the methyl protons of the ester, and the amine protons. The aromatic protons would appear as a complex multiplet in the aromatic region (typically 6.5-7.5 ppm). The methylene protons would be a singlet at around 3.6 ppm, and the methyl ester protons would also be a singlet at a similar chemical shift. The amine protons would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show signals for the two sp² carbons of the carbonyl group and the aromatic ring, as well as the sp³ carbons of the methylene and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O stretching: A strong absorption band around 1735 cm⁻¹ for the ester carbonyl group.

-

C-O stretching: A band in the region of 1200-1300 cm⁻¹ for the ester C-O bond.

-

C-N stretching: A band in the region of 1250-1350 cm⁻¹.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 165. Common fragmentation patterns for esters would be observed, such as the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 134, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 106.

Applications

This compound serves as a key intermediate in the synthesis of various organic molecules. Its bifunctional nature allows for a range of chemical transformations. It has been noted for its potential use in the synthesis of compounds with antiviral and antitumor properties[1]. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form nitrogen-containing heterocycles. The ester group can be hydrolyzed to the corresponding carboxylic acid or can participate in transesterification reactions.

Conclusion

This compound is a valuable synthetic intermediate with a history rooted in the foundational principles of organic chemistry. While its initial discovery is not clearly chronicled, its synthesis is straightforward, primarily achieved through the reduction of its nitro precursor. The compound's utility in the synthesis of more complex molecules, particularly those with potential biological activity, underscores its importance for researchers in the fields of organic synthesis and drug development. This guide provides a foundational understanding of its synthesis and properties, serving as a resource for scientific professionals.

References

Theoretical Insights into the Reactivity of Methyl 2-(2-aminophenyl)acetate: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of Methyl 2-(2-aminophenyl)acetate, a key intermediate in the synthesis of various heterocyclic compounds of medicinal interest. The core focus of this document is to elucidate the electronic properties and reaction mechanisms of this molecule, primarily through the lens of computational chemistry. A significant aspect of its reactivity, the intramolecular cyclization to form 2-oxindole, is explored in detail.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the preparation of oxindole and its derivatives. These scaffolds are present in numerous biologically active compounds and pharmaceuticals. Understanding the underlying principles governing the reactivity of this compound is crucial for optimizing existing synthetic routes and designing novel molecular entities. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful avenue to investigate reaction mechanisms, predict reactivity, and rationalize experimental observations at the molecular level.

Theoretical Framework and Computational Methodologies

The reactivity of a molecule is intrinsically linked to its electronic structure. Computational chemistry provides a suite of tools to probe these properties.

Density Functional Theory (DFT)

DFT has emerged as a robust method for calculating the electronic structure of molecules, offering a balance between accuracy and computational cost. Key parameters derived from DFT calculations that inform reactivity include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[1][2][3]

-

Global Reactivity Descriptors: These parameters provide a quantitative measure of a molecule's overall reactivity.[2][3] Common descriptors include:

-

Electronegativity (χ): The tendency of a molecule to attract electrons.

-

Chemical Hardness (η): A measure of resistance to change in electron distribution.

-

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge.

-

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are prone to attack.[1]

Transition State Theory

To study reaction mechanisms and calculate activation energies, computational chemists locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a critical factor in determining the reaction rate.

Reactivity Analysis of this compound

Due to a lack of direct theoretical studies on this compound in the current literature, this section presents data based on a closely related and structurally similar molecule, di-t-butyl 2-(2-aminophenyl)-2-methyl malonate, which undergoes a similar intramolecular cyclization to form an oxindole derivative. The insights gained from this model system are expected to be transferable to this compound.

Frontier Molecular Orbitals and Global Reactivity Descriptors

The following table summarizes the calculated global reactivity descriptors for a model system, providing a quantitative basis for understanding the reactivity of aminophenylacetate derivatives. These values are typically calculated at a specific level of theory (e.g., B3LYP/6-311++G(d,p)).[1][2][3]

| Parameter | Symbol | Formula | Typical Value (a.u.) | Interpretation |

| HOMO Energy | EHOMO | - | -0.2 to -0.3 | Higher energy indicates greater electron-donating ability (nucleophilicity). |

| LUMO Energy | ELUMO | - | 0.0 to 0.1 | Lower energy indicates greater electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | ~0.3 | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~0.1 | Overall tendency to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~0.15 | Resistance to deformation of the electron cloud. |

| Electrophilicity Index | ω | χ²/2η | ~0.03 | Propensity to accept electrons. |

Note: The values presented are illustrative and depend on the specific level of theory used in the calculation.

Intramolecular Cyclization to 2-Oxindole

The primary reaction of this compound is its intramolecular cyclization to yield 2-oxindole. This reaction involves the nucleophilic attack of the amino group onto the ester carbonyl carbon.

A DFT study on the cyclization of a similar malonate derivative revealed that the reaction is significantly catalyzed by acid. The presence of acetic acid was found to lower the activation Gibbs free energy for the cyclization, indicating that protonation of the carbonyl oxygen facilitates the nucleophilic attack by the amine.

The following table presents the calculated activation Gibbs free energies (ΔG‡) for the intramolecular cyclization of a model aminophenyl malonate system under different conditions.

| Reaction Condition | Calculated ΔG‡ (kcal/mol) |

| Uncatalyzed | High |

| Methanol-assisted | Moderately High |

| Acetic acid-assisted | Lower |

Source: Adapted from a DFT study on di-t-butyl 2-(2-aminophenyl)-2-methyl malonate.

These findings strongly suggest that the cyclization of this compound to 2-oxindole is also likely to be acid-catalyzed.

Proposed Reaction Pathway and Visualization

Based on theoretical principles and studies of analogous systems, the following reaction pathway is proposed for the acid-catalyzed intramolecular cyclization of this compound.

Experimental Protocol for 2-Oxindole Synthesis

The following is a generalized experimental protocol for the acid-catalyzed cyclization of a 2-aminophenylacetic acid derivative to 2-oxindole.

Detailed Steps:

-

Hydrolysis (optional but recommended for cleaner reaction): this compound is hydrolyzed to 2-(2-aminophenyl)acetic acid by heating with an aqueous acid (e.g., 2M HCl) or base (e.g., 2M NaOH) followed by neutralization. The resulting solid is filtered and dried.

-

Cyclization: The 2-(2-aminophenyl)acetic acid is suspended in a suitable solvent (e.g., water or a high-boiling point organic solvent) and treated with a strong acid (e.g., concentrated HCl). The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is cooled to room temperature and then neutralized with a base (e.g., sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The structure and purity of the synthesized 2-oxindole are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

Logical Relationships in Reactivity Prediction

The theoretical parameters obtained from DFT calculations can be logically linked to predict the chemical behavior of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical aspects of this compound reactivity, with a particular focus on its intramolecular cyclization to 2-oxindole. While direct computational data for this specific molecule is limited, analysis of a closely related model system offers valuable insights into its electronic properties and reaction mechanism. The provided theoretical framework, quantitative data, proposed reaction pathway, and experimental protocol serve as a valuable resource for researchers in organic synthesis and drug development. Further dedicated computational studies on this compound are warranted to refine the quantitative predictions and provide a more detailed understanding of its chemical behavior.

References

In-Depth Technical Guide: Stability and Storage of Methyl 2-(2-aminophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(2-aminophenyl)acetate. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. This document details the known stability profile, potential degradation pathways, and best practices for storage and handling, supported by available scientific data and safety guidelines.

Core Stability Profile and Storage Recommendations

This compound is a compound that requires careful storage to maintain its chemical integrity. While specific quantitative stability data under a wide range of conditions are not extensively published, general guidelines from safety data sheets (SDS) and information on structurally similar compounds provide a strong basis for recommended practices.

Key Recommendations:

-

Temperature: Store in a freezer at temperatures below -20°C for long-term storage.

-

Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

-

Light: Protect from light to prevent photodegradation.

-

Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis.

These recommendations are summarized in the table below, along with inferred stability information based on studies of analogous compounds.

| Parameter | Recommended Condition | Rationale and Stability Insights |

| Temperature | Store in freezer, under -20°C | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) | The aminophenyl group is susceptible to oxidation. An inert atmosphere prevents oxidative degradation. |

| Light | Protect from light | Structural analogs like methyl anthranilate are known to undergo photodegradation under UV irradiation. |

| Moisture | Keep container tightly sealed and dry | The ester functional group is susceptible to hydrolysis, especially in the presence of acid or base. |

Potential Degradation Pathways

The chemical structure of this compound, featuring an amino group and a methyl ester, suggests susceptibility to several degradation pathways, including hydrolysis, oxidation, and photolysis.

Hydrolysis

The ester linkage in this compound can be hydrolyzed to form 2-(2-aminophenyl)acetic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions. The presence of moisture is a key factor in this degradation pathway.

Oxidation

The primary amino group on the phenyl ring is a potential site for oxidation. Oxidative degradation can lead to the formation of colored impurities and potentially alter the compound's biological activity. Storing under an inert atmosphere and away from oxidizing agents is crucial to mitigate this pathway.

Photodegradation

A study on the closely related compound, Methyl 2-aminobenzoate (Methyl Anthranilate), has shown that it undergoes direct photolysis under UVC and UVB irradiation[1][2]. This degradation is accelerated in the presence of hydrogen peroxide, indicating a photosensitized oxidative process[1][2]. Given the structural similarity, it is highly probable that this compound exhibits similar photosensitivity. The degradation of Methyl Anthranilate was found to yield hydroxyderivatives[1][3].

The following diagram illustrates the potential degradation pathways for this compound.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer

-

UV-Vis spectrophotometer

-

HPLC system with a UV detector or Mass Spectrometer (MS) detector

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Keep the mixture at 60°C for 24 hours.

-

Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH.

-

Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

-

If no degradation is observed, repeat the study with 1 N HCl.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep the mixture at room temperature for 24 hours.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 N HCl.

-

Dilute and analyze by HPLC.

-

If no degradation is observed, repeat the study at 60°C or with 1 N NaOH.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time intervals.

-

Dilute and analyze by HPLC.

-

If no degradation is observed, repeat the study with 30% H₂O₂.

-

-

Thermal Degradation:

-

Place the solid compound in a thermostatically controlled oven at 60°C for 48 hours.

-

Place a solution of the compound (in a suitable solvent) in an oven at 60°C for 48 hours.

-

Analyze the samples by HPLC.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples by HPLC at various time points. The study on methyl anthranilate suggests that degradation occurs under UVC and UVB irradiation[1][2].

-

Analysis:

-

The percentage of degradation should be calculated at each time point.

-

The chromatograms of the stressed samples should be compared with that of the unstressed sample to identify degradation products.

-

Peak purity of the parent drug should be assessed to ensure the stability-indicating nature of the HPLC method.

The following diagram illustrates a general workflow for conducting a forced degradation study.

Caption: General workflow for a forced degradation study.

Summary of Quantitative Stability Data

Currently, there is a lack of published quantitative stability data specifically for this compound. The information available is qualitative and derived from general chemical knowledge and data on analogous compounds. The study on Methyl 2-aminobenzoate (Methyl Anthranilate) provides the most relevant quantitative insight, showing significant photodegradation under UV light, with a pseudo-first-order rate constant that increases with the addition of hydrogen peroxide[1].

| Stress Condition (on Methyl Anthranilate) | Observation | Quantitative Data (where available) | Reference |

| UVC Irradiation | Direct photolysis observed. | Pseudo-first-order degradation. | [1] |

| UVC + H₂O₂ | Accelerated photodegradation. | Rate increases with H₂O₂ concentration, reaching a plateau. | [1][2] |

| UVB Irradiation | Direct photolysis observed. | - | [1][2] |

| Simulated Sunlight | Slow photodegradation. | 44% loss after exposure equivalent to ~1200 hours of natural sunlight. | [4] |

Conclusion and Best Practices

To ensure the quality and reliability of research outcomes, it is imperative to handle and store this compound under appropriate conditions. Based on the available information, the following best practices are recommended:

-

Long-term Storage: Store in a freezer at or below -20°C, under an inert atmosphere, and protected from light.

-

Short-term Storage and Handling: For routine use, keep the compound in a tightly sealed vial in a desiccator, and minimize exposure to light and atmospheric oxygen. Prepare solutions fresh and use them promptly.

-

Stability Studies: If the compound is to be used in formulations or long-term experiments, it is highly recommended to conduct a preliminary forced degradation study to understand its stability profile under the specific experimental conditions.

By adhering to these guidelines, researchers and drug development professionals can minimize the risk of degradation and ensure the integrity of this compound throughout its lifecycle in the laboratory.

References

- 1. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(2-aminophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(2-aminophenyl)acetate, a key organic intermediate. It covers its chemical and physical properties, safety information, and detailed experimental protocols for its synthesis. This document is intended for use by professionals in research and drug development.

Chemical and Physical Properties

This compound is an aromatic compound containing both an amine and a methyl ester functional group. These features make it a versatile building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds and other complex molecules.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35613-44-6 | [2] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Physical Form | Liquid or solid | Sigma-Aldrich |

| Boiling Point (Predicted) | 277.5 ± 15.0 °C | ChemBK |

| Density (Predicted) | 1.143 ± 0.06 g/cm³ | ChemBK |

| pKa (Predicted) | 3.39 ± 0.10 | ChemBK |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | Sigma-Aldrich |

Safety Data Sheet (SDS) Information

Hazard Identification

Signal Word: Warning

GHS Pictogram:

-

GHS07 (Exclamation Mark)

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water and soap.[3]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Handling and Storage

-

Handling: Handle in a well-ventilated place.[5] Keep the container tightly closed.[5] Avoid contact with skin, eyes, and clothing.[5] Ground/bond container and receiving equipment to prevent static discharge.[5] Use explosion-proof electrical/ventilating/lighting equipment.[5] Use only non-sparking tools.[5]

-

Storage: Store in a cool, well-ventilated place.[5] Store locked up.[5] Keep away from heat, sparks, open flames, and other ignition sources.[5]

First-Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[3] Wash with plenty of water and soap.[3]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Table 2: Summary of Safety Information

| Category | Information |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302, H315, H319, H335 |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338 |

Experimental Protocols

This compound is a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[6]

Synthesis of this compound

A common method for the synthesis of this compound is the catalytic hydrogenation of Methyl 2-(2-nitrophenyl)acetate.

Materials:

-

Methyl 2-(2-nitrophenyl)acetate

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

-

Filtration apparatus (e.g., Celite® pad)

-

Rotary evaporator

Procedure:

-

In a reaction vessel suitable for hydrogenation, dissolve Methyl 2-(2-nitrophenyl)acetate (1.0 equivalent) in methanol.

-

Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution.

-

Seal the reaction vessel and purge with an inert gas.

-

Introduce hydrogen gas into the vessel (this can be done using a hydrogen balloon or a pressurized hydrogenation system).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Combine the filtrate and the washings, and concentrate under reduced pressure using a rotary evaporator to remove the methanol.

-

The resulting residue is the crude this compound, which can be further purified if necessary.

Purification (Optional):

-

Further purification can be achieved by column chromatography on silica gel, typically using a solvent system such as a mixture of ethyl acetate and hexanes.

Characterization:

-

The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

While often cited for its potential antiviral and antitumor properties, specific studies detailing the mechanism of action or signaling pathways of this compound are not extensively available in the public literature. Its primary role appears to be as a crucial intermediate in the synthesis of more complex, biologically active molecules.

Derivatives of structurally similar compounds, such as 2-(4-aminophenyl)benzothiazoles, have been investigated for their anticancer activities.[7] For instance, some of these derivatives have been shown to have considerable anticancer activity against various cancer cell lines.[7] Other studies on aminophenol derivatives have explored their antiviral properties.[1] However, it is important to note that these studies do not directly investigate this compound itself.

The presence of a primary aromatic amine and a methyl ester makes this compound a versatile scaffold for creating libraries of compounds for drug discovery. The amine can be readily acylated, alkylated, or used in the formation of heterocycles, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Given the lack of specific data on its biological signaling pathways, a diagrammatic representation is not provided to avoid speculation. Researchers are encouraged to use this compound as a starting material for the synthesis of novel derivatives and to perform biological evaluations to explore its potential therapeutic applications.

Caption: Reactivity and role of this compound.

References

- 1. Synthesis and study of antiviral and anti-radical properties of aminophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. aglayne.com [aglayne.com]

- 6. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 7. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2-(2-aminophenyl)acetate: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-aminophenyl)acetate (CAS No. 35613-44-6) is a key chemical intermediate with significant applications in the synthesis of various pharmaceuticals, most notably as a precursor to the benzodiazepine class of drugs. This technical guide provides a comprehensive overview of its commercial availability from various suppliers, detailed physicochemical properties, and established experimental protocols for its synthesis. Furthermore, this guide explores its utility in drug development with a specific experimental protocol for the synthesis of a benzodiazepine scaffold, offering researchers and drug development professionals a practical resource for their work.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available compound is typically 96% or higher. Pricing is generally available upon request, particularly for larger quantities.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | Pricing |

| American Elements | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher).[1] | Research and bulk quantities.[1] | Request a Quote |

| BLD Pharm | --- | Various sizes available. | Available on website/quote |

| Sigma-Aldrich (distributor for Ambeed, Inc.) | 96% | --- | Pricing not available for all regions. |

| Biosynth | --- | 1 g, 2 g, 5 g, 10 g, 25 g.[2] | From $900.00 for 1 g.[2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 35613-44-6 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Liquid or solid | |

| Boiling Point | 338.1 °C at 760 mmHg | [1] |

| Density | 1.21 g/cm³ | [1] |

| Purity | ≥96% | |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C. | |

| InChI Key | BWQBYHGDMBHIIQ-UHFFFAOYSA-N | |

| SMILES | COC(=O)CC1=CC=CC=C1N |

Experimental Protocols

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, methyl 2-(2-nitrophenyl)acetate.

Protocol 1: Catalytic Hydrogenation in Toluene

-

Reactants:

-

Methyl 2-(2-nitrophenyl)acetate (97.6 g, 0.5 mol)

-

Palladium on activated charcoal (Pd/C) (0.98 g)

-

Toluene (200 mL)

-

Hydrogen gas

-

-

Procedure:

-

The reactants, Pd/C, and toluene are placed in a reaction flask.

-

Hydrogen gas is passed through the mixture at normal pressure.

-

The reaction is maintained at 5°C overnight with stirring.

-

After the reaction is complete, the mixture is filtered to remove the Pd/C catalyst.

-

The catalyst is washed with a small amount of toluene.

-

The filtrate and the washings are combined, and the toluene is recovered by evaporation.

-

The resulting solid precipitate is vacuum dried to yield the product.

-

-

Yield: 80.9 g (98%) of pale yellow liquid this compound.

Protocol 2: Catalytic Hydrogenation in Methanol

-

Reactants:

-

Methyl 2-(2-nitrophenyl)acetate (9.75 g, 50 mmol)

-

10% Palladium on activated carbon (dry, 530 mg, 5 mmol)

-

Methanol (100 mL)

-

Hydrogen gas

-

-

Procedure:

-

A mixture of methyl 2-(2-nitrophenyl)acetate and 10% palladium on activated carbon in methanol is prepared.

-

The mixture is stirred under a hydrogen atmosphere at room temperature overnight.

-

The reaction mixture is then filtered to remove the palladium on activated carbon catalyst.

-

-

Yield: 97%

Application in the Synthesis of 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

This compound is a valuable starting material for the synthesis of the 1,4-benzodiazepine core structure, which is present in many psychoactive drugs. A general two-step process involves the acylation of the aniline nitrogen followed by cyclization.

Step 1: Acylation with 2-Chloroacetyl Chloride

-

Reactants:

-

This compound

-

2-Chloroacetyl chloride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

-

Procedure:

-

This compound is dissolved in the anhydrous solvent and cooled in an ice bath.

-

The base is added to the solution.

-

2-Chloroacetyl chloride is added dropwise with stirring, maintaining the low temperature.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude methyl 2-(2-(2-chloroacetamido)phenyl)acetate.

-

Step 2: Cyclization to form the Benzodiazepine Ring

-

Reactants:

-

Methyl 2-(2-(2-chloroacetamido)phenyl)acetate

-

Ammonia (in a suitable solvent like methanol or ethanol)

-

-

Procedure:

-

The crude product from Step 1 is dissolved in an alcoholic solvent.

-

The solution is saturated with ammonia gas or treated with a concentrated solution of ammonia in the alcohol.

-

The mixture is heated to reflux for several hours until the cyclization is complete (monitored by TLC).

-

The solvent is evaporated, and the residue is taken up in a suitable organic solvent (e.g., chloroform).

-

The organic layer is washed with water, dried, and concentrated.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., toluene) to give 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.[5]

-

Visualizations

The following diagrams illustrate the key chemical transformations described in this guide.

Caption: Synthesis of this compound via catalytic hydrogenation.

Caption: Workflow for the synthesis of a benzodiazepine scaffold.

References

Methodological & Application

Synthesis of Indoles from Methyl 2-(2-aminophenyl)acetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of indole derivatives, a crucial scaffold in medicinal chemistry, starting from the readily available precursor, Methyl 2-(2-aminophenyl)acetate. The primary focus is on a highly efficient Lewis acid-catalyzed intramolecular cyclization. Additionally, an overview of other potential synthetic strategies, such as the Fischer indole synthesis and palladium-catalyzed methods, is discussed.

Introduction

Indoles are a privileged structural motif found in a vast array of biologically active compounds and pharmaceuticals. The development of efficient and versatile methods for their synthesis is a cornerstone of modern medicinal chemistry. This compound serves as a valuable and accessible starting material for the construction of the indole nucleus, particularly for the synthesis of 2,3-substituted indoles. This document outlines a robust and high-yielding protocol for this transformation and provides a comparative context with other established indole syntheses.

Lewis Acid-Catalyzed Intramolecular Cyclization: A Highly Efficient Approach

A particularly effective method for the synthesis of 2,3-substituted indoles from this compound derivatives involves a Lewis acid-catalyzed intramolecular nucleophilic attack of a diazoacetate on an iminium ion. This method, developed by Doyle and coworkers, offers quantitative yields under mild conditions with low catalyst loadings.[1][2][3]

Signaling Pathway and Mechanism

The reaction proceeds through a multi-step sequence involving the initial formation of an imine from this compound, followed by conversion to a diazo compound. The subsequent Lewis acid-catalyzed cyclization is the key indole-forming step.

Caption: Reaction workflow for Lewis acid-catalyzed indole synthesis.

Experimental Protocols

Materials and General Procedures: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen). Dichloromethane (DCM) should be freshly distilled or obtained from a solvent purification system. Commercially available reagents should be used as received unless otherwise noted.[4][5]

Protocol 1: Synthesis of the Imine Intermediate [4][5]

-

To a flame-dried vial under a nitrogen atmosphere, add this compound (1.0 eq.), the desired aldehyde (1.0 eq.), and methanol (MeOH).

-

Stir the mixture at room temperature for 16 hours.

-

Remove the methanol under reduced pressure.

-

Purify the crude imine by flash column chromatography on silica gel to yield the pure imine.

Protocol 2: Synthesis of the Diazo Compound [4][5]

-

To a stirred solution of the imine (1.0 eq.) and p-nitrobenzenesulfonyl azide (PNBSA, 2-3 eq.) in acetonitrile (MeCN), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the corresponding diazo compound.

Protocol 3: Lewis Acid-Catalyzed Cyclization to the Indole Derivative [1][5]

-

To a stirred solution of the diazo compound (0.25 mmol) in dichloromethane (DCM, 5 mL), add the Lewis acid catalyst (1.0 mol%) at room temperature.

-

Stir the yellow reaction mixture until it turns pale yellow or colorless (typically within 10-30 minutes).

-

Pass the mixture through a short plug of silica gel to remove the catalyst.

-

Evaporate the solvent to obtain the pure indole derivative, which is often a light yellow solid, in quantitative yield.

Data Presentation: Catalyst Screening for Indole Synthesis

The choice of Lewis acid can influence the reaction time. The following table summarizes the performance of various Lewis acids in the cyclization of a model diazo compound derived from this compound.[1][2]

| Catalyst (1.0 mol%) | Reaction Time (min) | Yield (%) |

| BF₃·Et₂O | < 10 | 100 |

| TiCl₄ | < 10 | 100 |

| SnCl₄ | < 10 | 100 |

| Cu(OTf)₂ | < 10 | 100 |

| Zn(OTf)₂ | 30 | 100 |

| Sc(OTf)₃ | 60 | 100 |

| In(OTf)₃ | 120 | 100 |

| Yb(OTf)₃ | 180 | 100 |

Alternative Synthetic Strategies

While the Lewis acid-catalyzed method is highly effective, other classical and modern synthetic routes to indoles exist. Although specific protocols starting from this compound are not as well-documented in the literature, their general principles are outlined below for a comprehensive understanding.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4] To utilize this compound in a Fischer-type synthesis, it would first need to be converted to the corresponding hydrazine derivative.

Caption: General scheme of the Fischer indole synthesis.

The reaction proceeds via the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole. A wide range of Brønsted and Lewis acids can be used as catalysts.[4]

Palladium-Catalyzed Indole Synthesis

Modern synthetic methods often employ transition metal catalysis, with palladium being a prominent choice for indole synthesis. These methods typically involve the intramolecular cyclization of suitably functionalized anilines. For a substrate like this compound, a palladium-catalyzed approach would likely require prior modification, for instance, by introducing an alkyne or a vinyl group that can participate in the cyclization.

Caption: Generalized palladium-catalyzed indole synthesis.

These reactions offer the advantage of often milder reaction conditions and broader functional group tolerance compared to some classical methods.

Summary and Conclusion

The synthesis of indoles from this compound is most efficiently achieved through a Lewis acid-catalyzed intramolecular cyclization of a diazo intermediate. This method provides quantitative yields in short reaction times under mild conditions. While other established methods like the Fischer indole synthesis and modern palladium-catalyzed reactions are powerful tools for indole synthesis in general, their direct application to this compound is less documented. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development for the efficient synthesis of valuable indole scaffolds.

References

- 1. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Application Notes and Protocols for Fischer Indole Synthesis: A Detailed Guide Utilizing Methyl 2-(2-aminophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry, provides a direct pathway to the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, natural products, and agrochemicals. This application note presents a detailed protocol for the synthesis of a valuable indole derivative, Methyl 2-(1H-indol-3-yl)acetate, commencing from the readily available starting material, Methyl 2-(2-aminophenyl)acetate. The described methodology involves a two-step sequence: the conversion of the primary aromatic amine to a phenylhydrazine derivative via diazotization and reduction, followed by an acid-catalyzed Fischer indole cyclization with a suitable ketoester. This document provides comprehensive experimental procedures, quantitative data, and a workflow visualization to aid researchers in the successful application of this synthetic strategy.

Overview of the Synthetic Pathway

The overall synthetic route is depicted below. The initial step involves the transformation of the aniline functionality of this compound into a hydrazine group. This is typically achieved through a diazotization reaction using sodium nitrite in an acidic medium, followed by in situ reduction of the resulting diazonium salt, for which tin(II) chloride is a common and effective reducing agent. The intermediate, Methyl 2-(2-hydrazinylphenyl)acetate, is then subjected to the classical Fischer indole synthesis conditions by reacting it with a carbonyl compound, in this case, a pyruvate derivative, in the presence of an acid catalyst to yield the target indole.

Caption: Synthetic workflow for Methyl 2-(1H-indol-3-yl)acetate.

Experimental Protocols

Part 1: Synthesis of Methyl 2-(2-hydrazinylphenyl)acetate

This procedure details the conversion of an aromatic amine to its corresponding hydrazine derivative.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

-

Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve this compound (1.0 eq.) in a mixture of concentrated HCl and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq.) in concentrated HCl. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred tin(II) chloride solution. A precipitate may form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and basify by the slow addition of a concentrated NaOH solution until the pH is approximately 10-12. The tin salts will precipitate.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude Methyl 2-(2-hydrazinylphenyl)acetate, which can be used in the next step without further purification or purified by column chromatography.

Part 2: Fischer Indole Synthesis of Methyl 2-(1H-indol-3-yl)acetate

This protocol describes the acid-catalyzed cyclization to form the indole ring.[1]

Materials:

-

Methyl 2-(2-hydrazinylphenyl)acetate

-

Methyl Pyruvate

-

Glacial Acetic Acid or other suitable acid catalyst (e.g., HCl in ethanol, polyphosphoric acid)[2][3]

-

Dichloromethane or Chloroform

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Hydrazone Formation and Cyclization: In a round-bottom flask, dissolve Methyl 2-(2-hydrazinylphenyl)acetate (1.0 eq.) and methyl pyruvate (1.1 eq.) in glacial acetic acid.[2]

-

Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with dichloromethane or chloroform (3 x volume).[1]

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure Methyl 2-(1H-indol-3-yl)acetate.

Quantitative Data

The following tables summarize typical reaction parameters and expected outcomes based on literature for similar Fischer indole syntheses. These values should be considered as a starting point for optimization.

Table 1: Reaction Parameters for the Synthesis of Phenylhydrazines from Anilines

| Parameter | Value | Reference |

| Diazotization | ||

| Aniline Concentration | 0.5 - 1.0 M | General Knowledge |

| Temperature | 0 - 5 °C | General Knowledge |

| Reaction Time | 30 minutes | General Knowledge |

| Reduction | ||

| Reducing Agent | SnCl₂·2H₂O | General Knowledge |

| Stoichiometry (SnCl₂) | 3.0 equivalents | General Knowledge |

| Temperature | Room Temperature | General Knowledge |

| Reaction Time | 2 hours | General Knowledge |

| Typical Yield | 60 - 80% | General Knowledge |

Table 2: Reaction Parameters for the Fischer Indole Synthesis of Indole Esters

| Parameter | Value | Reference |

| Hydrazine:Carbonyl Ratio | 1 : 1.1 | [1] |

| Catalyst | Glacial Acetic Acid | [2] |

| Temperature | Reflux | [2] |

| Reaction Time | 2 - 4 hours | [1] |

| Typical Yield | 60 - 90% | [2] |

Signaling Pathways and Logical Relationships

The mechanism of the Fischer indole synthesis is a well-established cascade of chemical transformations. The key steps are illustrated in the following diagram.

Caption: Key mechanistic steps of the Fischer indole synthesis.

Conclusion

The Fischer indole synthesis offers a reliable and adaptable method for the preparation of a wide range of indole derivatives. The protocols provided herein for the synthesis of Methyl 2-(1H-indol-3-yl)acetate from this compound serve as a detailed guide for researchers in the fields of organic synthesis and drug discovery. By understanding the reaction mechanism and optimizing the experimental conditions, this classical reaction can be effectively employed to generate valuable indole-containing molecules for further investigation and application.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Heterocycles from Methyl 2-(2-aminophenyl)acetate